molecular formula C12H6BrN5 B11049040 (1Z)-N'-(4-Bromophenyl)-2,3,3-tricyano-2-propenimidamide

(1Z)-N'-(4-Bromophenyl)-2,3,3-tricyano-2-propenimidamide

Cat. No.: B11049040
M. Wt: 300.11 g/mol
InChI Key: ZNYUSVBCIQGZJP-UHFFFAOYSA-N
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Description

(1Z)-N’-(4-Bromophenyl)-2,3,3-tricyano-2-propenimidamide is a chemical compound characterized by its unique structure, which includes a bromophenyl group and three cyano groups attached to a propenimidamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-(4-Bromophenyl)-2,3,3-tricyano-2-propenimidamide typically involves the reaction of 4-bromobenzaldehyde with malononitrile and ammonium acetate under specific conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(1Z)-N’-(4-Bromophenyl)-2,3,3-tricyano-2-propenimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the bromophenyl ring .

Scientific Research Applications

(1Z)-N’-(4-Bromophenyl)-2,3,3-tricyano-2-propenimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1Z)-N’-(4-Bromophenyl)-2,3,3-tricyano-2-propenimidamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C12H6BrN5

Molecular Weight

300.11 g/mol

IUPAC Name

N'-(4-bromophenyl)-2,3,3-tricyanoprop-2-enimidamide

InChI

InChI=1S/C12H6BrN5/c13-9-1-3-10(4-2-9)18-12(17)11(7-16)8(5-14)6-15/h1-4H,(H2,17,18)

InChI Key

ZNYUSVBCIQGZJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=C(C(=C(C#N)C#N)C#N)N)Br

Origin of Product

United States

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